![molecular formula C14H15NO B8159880 3-Methoxy-3'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8159880.png)

3-Methoxy-3'-methyl-[1,1'-biphenyl]-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(3-methylphenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-4-3-5-11(8-10)12-6-7-13(15)14(9-12)16-2/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMUOWVGGIRZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The use of ruthenium catalysts, particularly Ru₃(CO)₁₂ , has emerged as a cornerstone for constructing sterically hindered biphenyl amines. In a representative procedure, N-(2-methylbenzylidene)aniline reacts with 4-methoxybenzyl ether derivatives (e.g., 4-MeO-C₆H₄-Bnep) in toluene at 125°C under inert conditions. The Ru₃(CO)₁₂ catalyst (5 mol%) facilitates C–C bond formation via sequential dehydrogenation and coupling, followed by Et₃SiH-mediated reduction to yield the target amine (Fig. 1).

Key parameters :

-

Temperature : 125°C for initial coupling; 80°C for reduction.

-

Solvent : Toluene (1.0 M concentration).

For 3-methoxy-3'-methyl derivatives, substituting the benzyl ether with a methyl-bearing analog (e.g., 3-methyl-C₆H₄-Bnep) enables regioselective coupling. Post-reaction purification via silica gel chromatography isolates the product with >95% purity, as confirmed by ¹H NMR and HRMS .

Friedel-Crafts Alkylation and Hydrogenation

Substrate Design and Catalytic Hydrogenation

Adapting methodologies from diphenylpropylamine synthesis, cinnamonitrile derivatives undergo Friedel-Crafts alkylation with benzene in the presence of anhydrous AlCl₃ . This forms 3,3-diphenylpropionitrile intermediates, which are subsequently hydrogenated using transition metal catalysts (e.g., Pd/C or Raney Ni) under 2–5 MPa H₂ pressure. The nitrile group is reduced to a primary amine, yielding 3,3-diphenylpropylamine analogs.

Modifications for target compound :

-

Introducing methoxy and methyl groups at the 3- and 3'-positions requires substituted benzyl chlorides or boronic acids as starting materials.

-

Reaction time : 8–12 hours for alkylation; 3–6 hours for hydrogenation.

Reductive Amination and Schiff Base Intermediates

Schiff Base Formation and Methylation

A two-step protocol involves condensing 3-methoxy-3'-methylbiphenyl-4-carbaldehyde with ammonia or primary amines to form Schiff bases, which are then reduced using NaBH₄ or Et₃SiH . For N-methylation, the amine reacts with formaldehyde under acidic conditions, followed by hydrolysis to liberate the tertiary amine.

Advantages :

-

Avoids hazardous chlorinating agents (e.g., thionyl chloride).

-

Solvent efficiency : Reduced toluene usage compared to classical methods.

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity

-

HPLC : Retention time = 12.7 min (C18 column, MeOH/H₂O = 70:30).

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Ru-catalyzed coupling | Ru₃(CO)₁₂ | 45–88 | >95 | High regioselectivity |

| Friedel-Crafts | AlCl₃/Pd-C | 70–95 | 90–98 | Scalability |

| Reductive amination | Et₃SiH/NaBH₄ | 60–75 | 85–92 | Mild conditions |

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3’-methyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

Synthesis and Catalysis

- 3-Methoxy-3'-methyl-[1,1'-biphenyl]-4-amine serves as a versatile building block in organic synthesis. It is utilized in the Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules . The compound's structure allows it to participate in various chemical transformations, enabling the development of new synthetic methodologies.

| Reaction Type | Example Application |

|---|---|

| Suzuki-Miyaura Coupling | Formation of biphenyl derivatives for pharmaceuticals |

| Catalytic Reactions | Enhancing reaction efficiencies in organic synthesis |

Biology

Biochemical Probes

- In biological research, this compound can act as a probe for studying enzyme interactions and receptor binding. Its structural complexity allows it to mimic natural substrates or inhibitors, facilitating the investigation of biological pathways.

Enzyme Interaction Studies

- The compound's ability to interact with specific enzymes makes it valuable for drug discovery and development. By understanding how it binds to these targets, researchers can design more effective therapeutic agents.

Medicine

Pharmaceutical Development

- The biphenyl and azetidine moieties present in this compound are of particular interest for medicinal chemistry. It has potential applications in developing drugs that target specific enzymes or receptors involved in various diseases .

Case Study: Anticancer Agents

- Research indicates that derivatives of biphenyl compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been explored for their ability to inhibit tumor growth through targeted action on cancer cell pathways .

Industry

Material Science

- In the industrial sector, this compound can be utilized in developing new materials with enhanced properties. Its application includes the formulation of polymers with improved thermal stability and electronic characteristics, making it suitable for various industrial applications.

| Industrial Application | Example Use |

|---|---|

| Polymer Development | Creating materials with enhanced thermal stability |

| Electronics | Developing components with specific electronic properties |

Mechanism of Action

The mechanism of action of 3-Methoxy-3’-methyl-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The physical and spectral properties of biphenyl amines are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Key Observations :

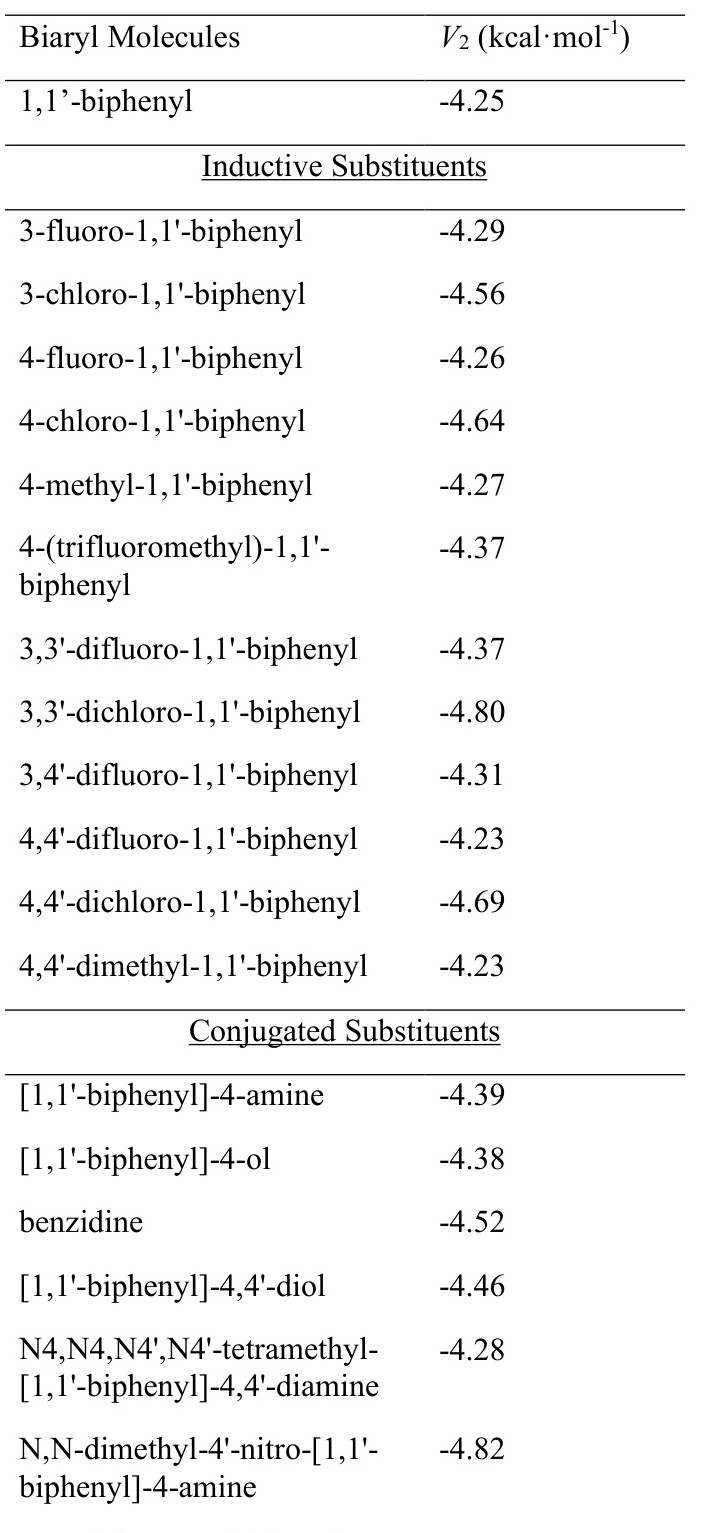

- Melting Points : Electron-withdrawing groups (e.g., halogens) generally increase melting points due to enhanced polarity and intermolecular interactions. For example, 3',4'-difluoro analogs () may exhibit higher melting points than the target compound, where methoxy and methyl groups reduce polarity .

- Torsional Barriers : The torsional energy barrier (V₂) of biphenyls is influenced by substituent electronic effects. Electron-donating groups like -OCH₃ and -CH₃ lower rotational barriers compared to electron-withdrawing groups (e.g., -CF₃, V₂ = -4.37 kcal/mol). The target compound’s V₂ is estimated to align with other electron-rich biphenyls (~-4.3 kcal/mol) .

- NMR Shifts : Methoxy groups resonate at δ ~3.8–4.06, while methyl groups appear at δ ~2.3. Aromatic protons in electron-rich systems (e.g., 4-methoxy derivatives) show upfield shifts compared to halogenated analogs .

Biological Activity

3-Methoxy-3'-methyl-[1,1'-biphenyl]-4-amine, also known as CBMR 0083 (CAS 2839486-16-5), is a compound that has garnered attention for its biological activity, particularly as an agonist of free fatty acid receptors (FFA1 and FFA4). This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a biphenyl core with a methoxy group and a methyl group at specific positions, contributing to its unique biological activity.

Agonistic Properties

CBMR 0083 is recognized as a potent allosteric agonist for FFA1 (GPR40) and FFA4 (GPR120) receptors. The effective concentration (EC50) values for these receptors are reported to be:

| Receptor | EC50 Value (nM) |

|---|---|

| FFA1 | 1 |

| FFA4 | 2 |

These values indicate a strong affinity for both receptors, suggesting that the compound may play a significant role in metabolic regulation and signaling pathways related to fatty acid metabolism .

The mechanism by which CBMR 0083 exerts its effects involves the modulation of intracellular signaling pathways associated with FFA receptors. Activation of FFA1 is linked to insulin secretion and glucose homeostasis, while FFA4 activation is associated with anti-inflammatory effects and modulation of appetite. This dual action positions CBMR 0083 as a potential candidate for therapeutic interventions in metabolic disorders such as obesity and type 2 diabetes .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to CBMR 0083. For instance:

- Antimicrobial Activity : A study on thiazolone derivatives showed promising antimicrobial properties against various bacterial strains. While not directly related to CBMR 0083, insights from these studies suggest that structural modifications can significantly influence biological activity .

- Cytoprotective Effects : Research on imidazo[1,2-a]pyridines demonstrated their potential as cytoprotective agents in gastric ulcer models. This highlights the importance of functional groups in determining the biological efficacy of similar compounds .

Toxicity and Safety Profile

The safety profile of CBMR 0083 has been evaluated through various assays. Preliminary results indicate low mutagenic risk based on Ames test results. However, further studies are necessary to fully elucidate its toxicity profile and long-term effects on human health .

Q & A

Q. How do substituents (methoxy/methyl) influence torsional energy barriers in biphenyl systems?

- Methodological Answer : Electron-donating groups (e.g., -OCH₃, -CH₃) increase torsional barriers (V₂) by ~0.1–0.3 kcal/mol compared to unsubstituted biphenyl (V₂ = -4.25 kcal/mol). This affects rotational freedom and π-conjugation, impacting photophysical properties (e.g., fluorescence) .

- Example : [1,1'-Biphenyl]-4-amine has V₂ = -4.39 kcal/mol, while methyl substitution raises V₂ to -4.27 kcal/mol .

Q. How to resolve contradictions in reported NMR data for biphenylamine derivatives?

- Methodological Answer : Discrepancies arise from solvent effects (e.g., DMSO vs. CDCl₃) and proton exchange in amine groups. For example:

- In CDCl₃, [1,1'-biphenyl]-4-amine shows aromatic protons at δ 7.19–7.92 ppm, while DMSO-d₆ shifts these signals upfield due to hydrogen bonding .

- Use deuterated solvents with controlled pH and temperature to standardize conditions.

Q. What strategies improve regioselectivity in functionalizing biphenylamines for drug discovery?

- Methodological Answer :

- Directing Groups : Introduce temporary -B(OH)₂ or -NO₂ groups to guide cross-coupling at specific positions .

- Protection/Deprotection : Protect the amine with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during methoxy/methyl substitution .

Key Research Gaps

- Limited data on the in vivo metabolic stability of 3-Methoxy-3'-methyl derivatives.

- Mechanistic studies on the impact of substituent orientation (ortho vs. para) on catalytic coupling efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.